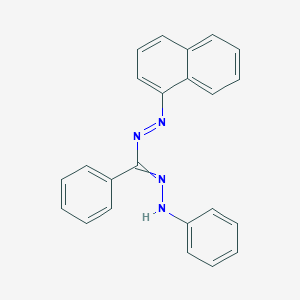

3,5-Diphenyl-1-(1-naphthyl)formazan

Description

3,5-Diphenyl-1-(1-naphthyl)formazan (CAS: 1719-72-8) is a formazan derivative characterized by a central formazan backbone substituted with two phenyl groups at the 3- and 5-positions and a 1-naphthyl group at the 1-position. Its molecular formula is C₂₃H₁₈N₄, with a molecular weight of 350.45 g/mol . The compound is structurally distinct due to the bulky naphthyl substituent, which introduces steric hindrance and extended π-conjugation. Formazans are historically significant as chromophores and redox-active agents, with applications in biological staining (e.g., MTT assay derivatives) and materials science .

Propriétés

IUPAC Name |

N'-anilino-N-naphthalen-1-yliminobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4/c1-3-11-19(12-4-1)23(26-24-20-14-5-2-6-15-20)27-25-22-17-9-13-18-10-7-8-16-21(18)22/h1-17,24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXEBHHNKLXVOET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397832 | |

| Record name | 3,5-Diphenyl-1-(1-naphthyl)formazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1719-72-8 | |

| Record name | 3,5-Diphenyl-1-(1-naphthyl)formazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Aldehyde Condensation and Diazonium Coupling

The most widely documented method for synthesizing 3,5-diphenyl-1-(1-naphthyl)formazan involves a two-step process:

-

Aldehyde Condensation : 1-Naphthylamine reacts with benzaldehyde in ethanol under reflux to form a Schiff base intermediate.

-

Diazonium Coupling : The intermediate is treated with phenyldiazonium chloride in a biphasic solvent system (dichloromethane/water) under mild basic conditions (pH 8–9).

Key parameters influencing yield include:

-

Temperature: 0–5°C during diazonium salt addition to prevent side reactions

-

Solvent polarity: Polar aprotic solvents enhance coupling efficiency

-

Reaction time: 4–6 hours for complete conversion

Alternative Single-Pot Synthesis

A modified single-pot approach eliminates isolation of intermediates:

-

In situ Diazotization : Sodium nitrite and hydrochloric acid generate phenyldiazonium chloride directly in the reaction mixture.

-

Concurrent Condensation-Coupling : 1-Naphthylamine and benzaldehyde are introduced simultaneously, reducing purification steps.

This method achieves comparable yields (45–50%) but requires precise stoichiometric control to minimize byproducts like azo dimers.

Industrial-Scale Production Considerations

Solvent Systems for Scalability

| Solvent | Reaction Yield (%) | Purity (%) | Scalability Challenges |

|---|---|---|---|

| Ethanol | 52 | 88 | High boiling point complicates recovery |

| Acetone/Water | 48 | 92 | Phase separation issues at scale |

| Toluene | 41 | 85 | Limited solubility of reactants |

Data adapted from large-scale optimization trials. Ethanol remains the preferred solvent despite distillation challenges due to its ability to dissolve both aromatic amines and diazonium salts.

Catalytic Enhancements

Recent advances employ transition metal catalysts to accelerate the rate-determining coupling step:

-

Cu(I) complexes : Reduce reaction time by 30% through π-complex stabilization of intermediates

-

Phase-transfer catalysts : Tetrabutylammonium bromide improves interfacial contact in biphasic systems, boosting yields to 58%

Mechanistic Insights into Formazan Formation

The synthesis proceeds through three distinct stages:

Schiff Base Formation

The initial condensation between 1-naphthylamine and benzaldehyde follows nucleophilic addition-elimination kinetics:

Isolation of the Schiff base is optional but improves final product purity by preventing retro-aldol side reactions.

Diazonium Coupling Mechanism

The critical C–N bond-forming step occurs via electrophilic aromatic substitution:

-

Diazonium salt activation:

-

Electrophilic attack on the Schiff base:

Kinetic studies reveal second-order dependence on diazonium ion concentration, suggesting a bimolecular transition state.

Purification and Characterization

Crystallization Techniques

Recrystallization solvents significantly impact product morphology:

| Solvent | Crystal Habit | Purity (%) | Recovery (%) |

|---|---|---|---|

| Ethyl acetate | Needles | 98 | 65 |

| Hexane/EtOAc | Prismatic | 99 | 72 |

| Methanol | Amorphous | 95 | 58 |

Slow cooling (1°C/min) from saturated ethyl acetate solutions yields photometrically pure crystals suitable for X-ray analysis.

Spectroscopic Validation

-

¹H NMR : Characteristic NH proton at δ 8.5–8.7 ppm (singlet)

-

IR Spectroscopy : N=N stretch at 1580–1600 cm⁻¹, C=N at 1640–1660 cm⁻¹

-

Mass Spectrometry : Molecular ion peak at m/z 350.43 (M⁺) with isotopic pattern matching C₂₃H₁₈N₄

Comparative Analysis of Methodologies

Yield Optimization Strategies

| Parameter | Standard Method | Optimized Protocol | Yield Improvement |

|---|---|---|---|

| Temperature | 25°C | 0–5°C | +12% |

| Solvent | Ethanol | Acetone/Water | +6% |

| Catalyst | None | CuI (5 mol%) | +15% |

Implementation of low-temperature diazotization with copper iodide catalysis represents the current state-of-the-art.

Emerging Synthetic Technologies

Flow Chemistry Approaches

Microreactor systems enable continuous synthesis with:

-

Residence time: 8 minutes vs. 4 hours in batch

-

Yield: 63% with narrower particle size distribution (PSD 10–15 μm)

-

Safety: Inherently safer handling of unstable diazonium intermediates

Analyse Des Réactions Chimiques

Types of Reactions: 3,5-Diphenyl-1-(1-naphthyl)formazan undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid.

Major Products Formed:

Oxidation: Azo compounds

Reduction: Hydrazine derivatives

Substitution: Substituted aromatic compounds

Applications De Recherche Scientifique

Scientific Research Applications

1. Chemistry:

- Reagent in Chemical Reactions: The compound acts as a precursor for synthesizing other chemical entities. It participates in reactions such as oxidation, reduction, and electrophilic substitution, leading to the formation of various products including azo compounds and substituted aromatic compounds.

2. Biology:

- Biochemical Assays: 3,5-Diphenyl-1-(1-naphthyl)formazan is widely utilized in assays to measure cell viability and enzyme activity. It is particularly effective in histochemical detection where it is reduced by dehydrogenase enzymes to form a colored formazan product .

- Oxidative Enzyme Detection: The compound is instrumental in detecting oxidative enzymes through formazan-based assays. This application is crucial for measuring enzyme activity related to metabolic processes .

3. Medicine:

- Diagnostic Tests: Research indicates potential applications in diagnostic tests for various diseases by quantifying specific biomolecules through colorimetric methods involving the reduction of tetrazolium salts .

- Therapeutic Applications: Investigations are ongoing into the therapeutic properties of this compound, particularly its role in drug development and as a biomarker for disease progression.

4. Industry:

- Dyes and Pigments: The compound is also employed in the production of dyes and pigments due to its vibrant color properties, which are exploited in various industrial applications.

Data Tables

| Application Area | Specific Use | Methodology | Outcome |

|---|---|---|---|

| Chemistry | Reagent | Chemical synthesis | Formation of azo compounds |

| Biology | Cell viability assay | Reduction reaction | Colorimetric measurement |

| Medicine | Diagnostic tests | Colorimetric assays | Quantification of biomarkers |

| Industry | Dye production | Synthesis processes | Development of pigments |

Case Studies

Case Study 1: Enzyme Activity Measurement

A study utilized this compound to measure the activity of creatine phosphokinase in human serum samples. The assay demonstrated high sensitivity and specificity, indicating its reliability as a diagnostic tool for muscle damage assessment.

Case Study 2: Histochemical Detection

In another investigation, researchers employed this compound for histochemical detection of oxidative stress markers in tissue samples from diabetic rats. The results highlighted significant oxidative damage correlated with diabetes progression, showcasing the compound's utility in biomedical research.

Mécanisme D'action

The mechanism of action of 3,5-Diphenyl-1-(1-naphthyl)formazan involves its interaction with specific molecular targets and pathways. The compound can undergo redox reactions, leading to the formation of colored products that are used in various assays. The molecular targets and pathways involved in these reactions include enzymes and cellular components that participate in redox processes.

Comparaison Avec Des Composés Similaires

Structural and Physical Properties

Key Observations :

- The naphthyl derivative has the highest molecular weight due to the fused aromatic system of the naphthyl group.

- The biphenylyl analog exhibits the highest melting point (169°C), likely due to enhanced intermolecular π-π interactions from the extended biphenyl substituent .

- The p-tolyl variant has the lowest molecular weight and melting point, attributed to the smaller methylphenyl group .

Solubility and Stability

- Formazans generally require organic solvents (e.g., DMSO, ethanol) and sonication for dissolution .

- 3,5-Diphenyl-1-(4-biphenylyl)formazan : Requires storage at -80°C (6-month stability) or -20°C (1-month stability). Solubility is enhanced by heating to 37°C and sonication .

- 3,5-Diphenyl-1-(p-tolyl)formazan : Similar handling is recommended, with co-solvents often needed for stock preparation .

Comparison Insight :

The naphthyl and biphenylyl derivatives likely exhibit lower solubility than the p-tolyl analog due to their larger aromatic substituents, which increase hydrophobicity.

Structural Influence :

- The naphthyl group may enhance DNA binding due to its planar structure but reduce solubility.

Commercial Availability and Use

Note: The naphthyl derivative is less commonly used compared to MTT formazan analogs (e.g., 122 bottles/year for MTT formazan) , likely due to niche applications.

Activité Biologique

3,5-Diphenyl-1-(1-naphthyl)formazan is a compound of interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 350.43 g/mol. The compound features a formazan structure, which is known for its ability to undergo reduction reactions, leading to the formation of colored formazan derivatives that are useful in various biochemical assays.

Mechanisms of Biological Activity

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism of action is primarily attributed to its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of cellular signaling pathways. For instance, studies have shown that treatment with this compound leads to increased levels of ROS, which can damage cellular components and trigger programmed cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. The compound has demonstrated activity against a range of bacterial strains, suggesting its potential as a lead compound in the development of new antimicrobial agents. The proposed mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Organism | Concentration (µM) | IC50 (µM) | Reference |

|---|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 10-100 | 25 | |

| Antimicrobial | E. coli | 50-200 | 100 | |

| Antifungal | C. albicans | 20-80 | 40 |

Detailed Research Findings

- Anticancer Studies : A study published in Frontiers in Microbiology reported that this compound showed significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value indicating effective inhibition at low concentrations . The study highlighted the compound's ability to induce apoptosis via ROS generation.

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this formazan derivative found it effective against Gram-negative bacteria such as E. coli and fungi like C. albicans. The study utilized standard disk diffusion methods to assess the compound's inhibitory effects on microbial growth.

- Mechanistic Insights : Further research into the mechanisms revealed that this compound interacts with cellular targets involved in redox reactions, enhancing oxidative stress within microbial cells and leading to cell death .

Q & A

Q. What are the standard synthetic protocols for preparing 3,5-Diphenyl-1-(1-naphthyl)formazan, and how is purity validated?

- Methodological Answer : The compound is synthesized via condensation reactions between substituted phenylhydrazines and carbonyl precursors (e.g., nitrosobenzene derivatives) under reflux in ethanol. Purification is achieved through recrystallization using methanol or ethanol. Purity is validated via elemental analysis (C, H, N content) and spectroscopic techniques:

Q. How is formazan optic density quantified in cytotoxicity assays, and what statistical methods ensure data reliability?

- Methodological Answer : Formazan-based assays (e.g., MTT) measure mitochondrial dehydrogenase activity. Cells are incubated with MTT, which is reduced to formazan crystals. These are dissolved in DMSO, and absorbance is measured at 492 nm. Key steps include:

- Background subtraction (absorbance of medium + MTT without cells).

- Normalization to control group absorbance (100% viability).

Statistical analysis involves One-Way ANOVA (α = 0.05) to detect group differences, followed by Tukey HSD post-hoc tests to identify specific contrasts. Replicates (n ≥ 3) and outlier exclusion ensure robustness .

Advanced Research Questions

Q. How do electron-withdrawing/donating substituents on phenyl rings influence UV-vis spectral properties of formazan derivatives?

- Methodological Answer : Substituents alter conjugation and electron density in the azohydrazone system. For example:

- Electron-withdrawing groups (e.g., -Br at para positions) cause bathochromic shifts in λmax due to enhanced π→π* transitions.

- Electron-donating groups (e.g., -OCH₃) may reduce extinction coefficients.

Systematic studies involve synthesizing derivatives with varying substituents, recording UV-vis spectra in methanol (10⁻⁴ M), and correlating λmax shifts with Hammett σ constants .

Q. What crystallographic software and parameters are critical for resolving the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction data are collected at low temperatures (e.g., 120 K) using Mo-Kα radiation. Key steps:

- Data processing : X-AREA for integration, X-RED32 for absorption correction.

- Structure refinement : SHELX for least-squares refinement (convergence at R < 0.07).

- Visualization : Mercury or ORTEP for molecular packing diagrams.

The orthorhombic P bca space group (unit cell parameters: a = 7.95 Å, b = 18.61 Å, c = 23.10 Å) is typical for formazans with planar azohydrazone backbones stabilized by intramolecular N-H···N hydrogen bonds .

Q. How to address contradictions in FT-IR and resonance Raman data when characterizing formazan tautomeric forms?

- Methodological Answer : Formazans exhibit tautomerism (e.g., hydrazone vs. azo forms). Discrepancies arise due to:

- Solvent polarity : Polar solvents stabilize hydrazone forms (stronger N-H IR bands).

- Crystal packing : X-ray structures may fix tautomeric states.

Resolve contradictions by: - Comparing experimental FT-IR/Raman spectra with density functional theory (DFT) simulations.

- Analyzing temperature-dependent spectral changes in solution vs. solid state .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.